molecular formula C6H5N5O2 B1370294 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 31040-15-0

6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B1370294
CAS RN: 31040-15-0
M. Wt: 179.14 g/mol
InChI Key: DPFDCZNFMJEQCU-UHFFFAOYSA-N
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Description

6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the CAS Number: 31040-15-0. It has a molecular weight of 179.14 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is 1S/C6H5N5O2/c7-6-8-5-2-1-4 (11 (12)13)3-10 (5)9-6/h1-3H, (H2,7,9). This code provides a specific description of the compound’s molecular structure .


Physical And Chemical Properties Analysis

6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Derivative Formation

  • Nitration and Heterocyclization : Nitration of azolo[1,5-a]pyrimidin-7-amines leads to the formation of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their derivatives. These compounds are synthesized through reactions with various electrophilic compounds, forming five- or six-membered annulated cycles (Gazizov et al., 2020).
  • Oxidative Cyclization : Oxidative cyclization using N-chlorosuccinimide and aqueous potassium carbonate produces 6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine. This process also reveals the formation of [1,2,4]triazolo[4,3-a]pyridin-3-amines, showing the versatility of the synthesis process (Ishimoto et al., 2015).

Ring-Opening Reactions

  • Nucleophilic Ring-Opening : The triazole ring in 6-nitrotriazolo[1,5-a]pyrimidinones is opened under strong bases, leading to the formation of various pyrimidinone derivatives. This reaction is influenced by the nature of the nucleophile and the heterocycle's structure (Ulomsky et al., 2001).

Construction of Fused Systems

  • Fused Azolo Pyrimidines and Pyridines : 6-Nitro[1,2,4]triazolo- and 6-nitropyrazolo[1,5-a]pyrimidines react with specific compounds to form fused azolo pyrimidines and pyridines. This process involves the participation of certain reagents as bifunctional agents (Chupakhin et al., 1990).

Pharmaceutical Applications

  • Supramolecular Synthons : 1,2,4-Triazolo[1,5-a]pyridines, which include 6-nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine derivatives, show promise as pharmacophores. Their properties, influenced by substituents at specific positions, are crucial for pharmaceutical development and application in crystal engineering (Chai et al., 2019).

Synthesis of Pyrrolo[2,3-e][1,2,4]triazolo[1,5-a]pyrimidines

  • One-pot Synthesis : Stable σH-adducts formed by the reaction of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidine with carbonyl compounds lead to the synthesis of 6H-pyrrolo[2,3-e][1,2,4]triazolo[1,5-a]pyrimidines. This process involves a base and is accompanied by autoaromatization and intramolecular cyclocondensation (Gorbunov et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H302-H315-H320-H335, indicating potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation. Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and providing instructions in case of ingestion or skin contact .

properties

IUPAC Name

6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFDCZNFMJEQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618458
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

31040-15-0
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31040-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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